molecular formula C10H12ClNO3 B14116739 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid

6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid

Cat. No.: B14116739
M. Wt: 229.66 g/mol
InChI Key: RKUCVOVYEQWGSJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is an organic compound with a pyridine ring substituted with a chloro group, a carboxylic acid group, and a 2-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid.

    Alkylation: The 6-chloro-3-pyridinecarboxylic acid is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarbinol.

Scientific Research Applications

6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridinecarboxylic acid: Lacks the 2-methylpropoxy group.

    2-(2-Methylpropoxy)-3-pyridinecarboxylic acid: Lacks the chloro group.

    6-Chloro-2-methylpyridine-3-boronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is unique due to the presence of both the chloro and 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-2-(2-methylpropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-7(10(13)14)3-4-8(11)12-9/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

RKUCVOVYEQWGSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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